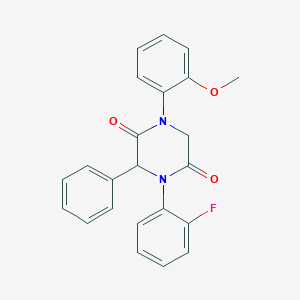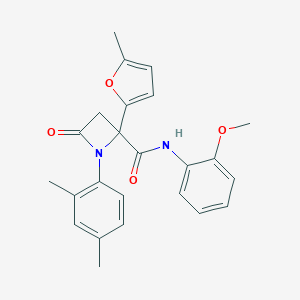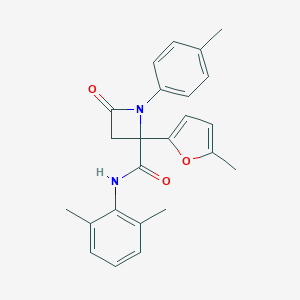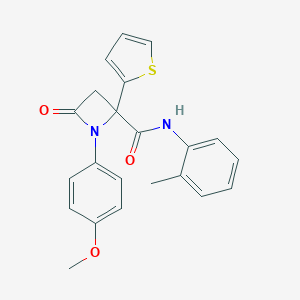![molecular formula C27H29N3O2 B242427 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of indazole-derived synthetic cannabinoids and has been found to have a high affinity for the CB1 receptor in the brain.
作用机制
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA exerts its effects on the brain by binding to the CB1 receptor, which is found primarily in the central nervous system. This binding activates a cascade of signaling pathways that ultimately lead to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the pleasurable effects of 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA has been found to produce a range of biochemical and physiological effects in the body. These include increased heart rate, dilation of the blood vessels, and changes in blood pressure. It also affects the release of hormones such as cortisol and prolactin, which are involved in stress and lactation, respectively.
实验室实验的优点和局限性
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA has several advantages for use in scientific research. It is a potent and selective agonist of the CB1 receptor, which makes it useful for studying the effects of synthetic cannabinoids on the brain and behavior. However, its potency also makes it challenging to work with, as even small doses can produce strong effects. Additionally, its legality in many countries may limit its availability for research purposes.
未来方向
There are several future directions for research on 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA and synthetic cannabinoids in general. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and behavior, as well as their potential for addiction and abuse. Finally, research on the use of synthetic cannabinoids in the treatment of various medical conditions, such as chronic pain and anxiety, is also an area of interest.
合成方法
The synthesis of 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA involves the reaction of 4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione with 4-(dimethylamino)phenyl)boronic acid in the presence of a palladium catalyst. This reaction results in the formation of 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA as a white powder.
科学研究应用
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA has a high affinity for the CB1 receptor and can produce potent psychoactive effects similar to those of natural cannabinoids such as THC.
属性
分子式 |
C27H29N3O2 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
3-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H29N3O2/c1-18-6-11-23(12-7-18)29-17-25(31)30(24-15-8-19(2)16-20(24)3)26(27(29)32)21-9-13-22(14-10-21)28(4)5/h6-16,26H,17H2,1-5H3 |
InChI 键 |
FSTYGPWPELINOI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=C(C=C(C=C4)C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=C(C=C(C=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)
![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)






![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)


![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)
